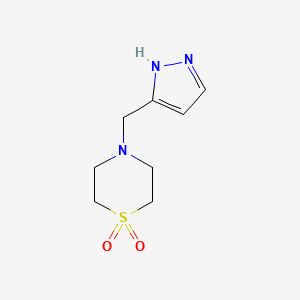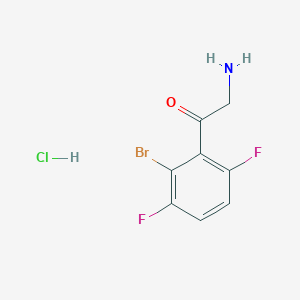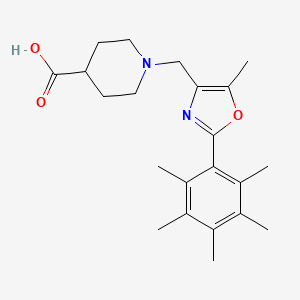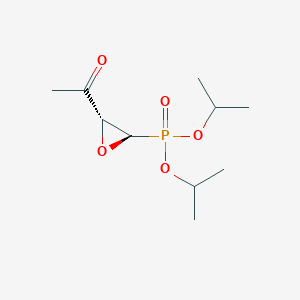![molecular formula C10H6BrNO3 B12867180 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 2-position of the benzoxazole ring and an acrylic acid moiety makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid typically involves the bromination of benzo[d]oxazole followed by the introduction of the acrylic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Benzoxazole derivatives are used in the development of advanced materials such as polymers and dyes
Mécanisme D'action
The mechanism of action of 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound without the bromine and acrylic acid moieties.
2-Bromobenzoxazole: Similar structure but lacks the acrylic acid moiety.
Benzoxazole-6-acrylic acid: Similar structure but lacks the bromine atom.
Uniqueness
3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid is unique due to the presence of both the bromine atom and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H6BrNO3 |
|---|---|
Poids moléculaire |
268.06 g/mol |
Nom IUPAC |
(E)-3-(2-bromo-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H,13,14)/b4-2+ |
Clé InChI |
MIDMHLUVHZTQCU-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)Br |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


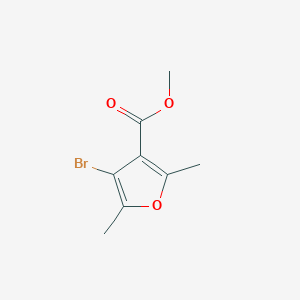
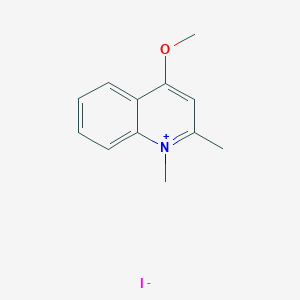
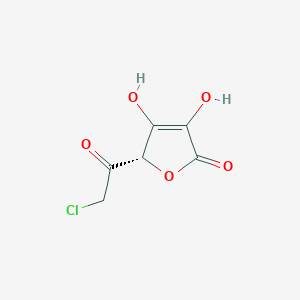
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)

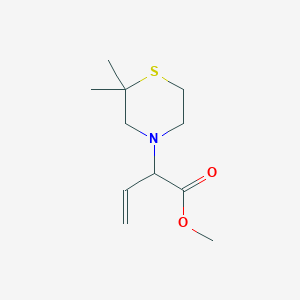
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
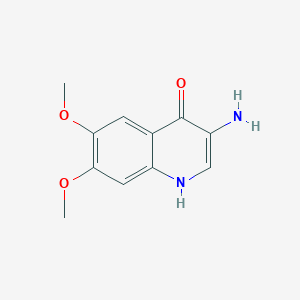
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
